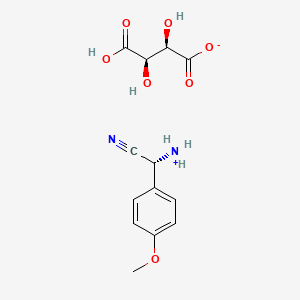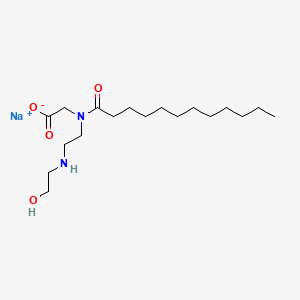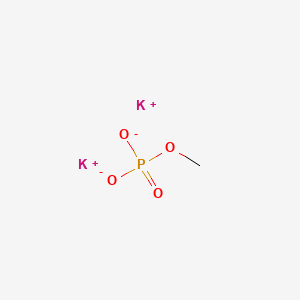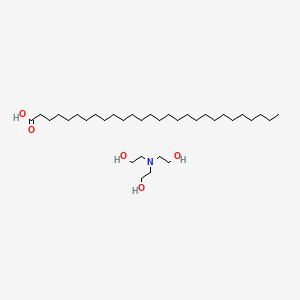
Einecs 282-875-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octacosanoic acid, compound with 2,2’,2’‘-nitrilotriethanol, typically involves the reaction of octacosanoic acid with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of catalysts, automated reaction systems, and purification processes to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Octacosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, octacosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in experiments to understand its role in biological systems .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Researchers explore its effects on different biological pathways and its potential use in drug development .
Industry
In the industrial sector, octacosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, is used in the production of various chemical products. It may be used as an intermediate in the synthesis of other compounds or as an additive in formulations .
Mechanism of Action
The mechanism of action of octacosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Octacosanoic acid: A fatty acid with a similar structure but without the nitrilotriethanol component.
2,2’,2’'-Nitrilotriethanol: A compound used in various chemical reactions and formulations.
Uniqueness
The uniqueness of octacosanoic acid, compound with 2,2’,2’'-nitrilotriethanol, lies in its combined structure, which imparts specific chemical and physical properties. This combination allows it to participate in unique reactions and applications that are not possible with the individual components alone .
Properties
CAS No. |
84434-75-3 |
|---|---|
Molecular Formula |
C34H71NO5 |
Molecular Weight |
573.9 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;octacosanoic acid |
InChI |
InChI=1S/C28H56O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;8-4-1-7(2-5-9)3-6-10/h2-27H2,1H3,(H,29,30);8-10H,1-6H2 |
InChI Key |
PCWONYSCGQKEHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)
![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)

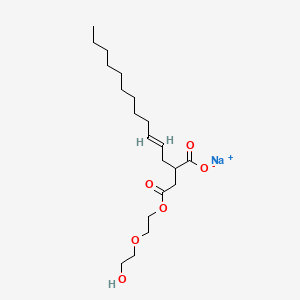

![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
